- Synthesis and Reactivity of a Tetragallium Macrocycle, Organometallics, 2009, 28(1), 300-305

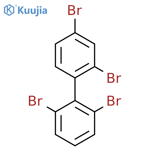

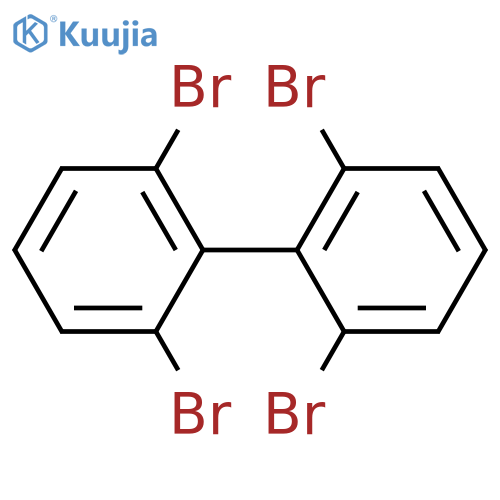

Cas no 97038-96-5 (2,2',6,6'-Tetrabromo-1,1'-biphenyl)

97038-96-5 structure

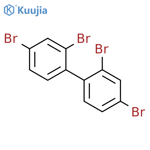

Nom du produit:2,2',6,6'-Tetrabromo-1,1'-biphenyl

2,2',6,6'-Tetrabromo-1,1'-biphenyl Propriétés chimiques et physiques

Nom et identifiant

-

- 1,1'-Biphenyl,2,2',6,6'-tetrabromo-

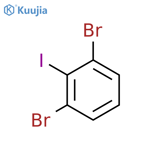

- 1,3-dibromo-2-(2,6-dibromophenyl)benzene

- 2,2′,6,6′-Tetrabromo-1,1′-biphenyl (ACI)

- Biphenyl, 2,2′,6,6′-tetrabromo- (6CI)

- 2,2′,6,6′-Tetrabromobiphenyl

- PBB 54

- 97038-96-5

- UNII-1G588WJ28R

- D75599

- DTXSID10242676

- 2,6,2',6'-Tetrabromobiphenyl

- 2,2',6,6'-tetrabromo-1,1'-biphenyl

- 2,2',6,6'-tetrabromobiphenyl

- 2,2 inverted exclamation mark ,6,6 inverted exclamation mark -Tetrabromo-1,1 inverted exclamation mark -biphenyl

- NS00124890

- SY376578

- Q27252383

- MFCD30474847

- 1G588WJ28R

- 1,1'-biphenyl, 2,2',6,6'-tetrabromo-

- SCHEMBL1768468

- CS-0094598

- 2,2',6,6'-Tetrabromo-1,1'-biphenyl

-

- Piscine à noyau: 1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H

- La clé Inchi: RAIZQBVLCDNAOH-UHFFFAOYSA-N

- Sourire: BrC1C(C2C(Br)=CC=CC=2Br)=C(Br)C=CC=1

Propriétés calculées

- Qualité précise: 469.716

- Masse isotopique unique: 465.72

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 1

- Complexité: 189

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 0Ų

- Le xlogp3: 6.3

- Charge de surface: 0

Propriétés expérimentales

- Dense: 2.14

- Point d'ébullition: 391.3°Cat760mmHg

- Point d'éclair: 184.8°C

- Indice de réfraction: 1.666

2,2',6,6'-Tetrabromo-1,1'-biphenyl PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | T204305-50mg |

2,2',6,6'-Tetrabromo-1,1'-biphenyl |

97038-96-5 | 50mg |

$ 145.00 | 2022-06-03 | ||

| TRC | T204305-500mg |

2,2',6,6'-Tetrabromo-1,1'-biphenyl |

97038-96-5 | 500mg |

$ 995.00 | 2022-06-03 | ||

| TRC | T204305-250mg |

2,2',6,6'-Tetrabromo-1,1'-biphenyl |

97038-96-5 | 250mg |

$ 510.00 | 2022-06-03 | ||

| TRC | T204305-100mg |

2,2',6,6'-Tetrabromo-1,1'-biphenyl |

97038-96-5 | 100mg |

$ 260.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165238-1g |

2,2',6,6'-Tetrabromo-1,1'-biphenyl |

97038-96-5 | 97% | 1g |

¥13377.00 | 2024-04-23 |

2,2',6,6'-Tetrabromo-1,1'-biphenyl Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -78 °C

1.2 Reagents: Cupric chloride ; 2 h, -78 °C

1.2 Reagents: Cupric chloride ; 2 h, -78 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -75 °C

1.2 Reagents: Copper bromide (CuBr2)

1.3 Reagents: Nitrobenzene

1.2 Reagents: Copper bromide (CuBr2)

1.3 Reagents: Nitrobenzene

Référence

- 2,2',6-Tribromobiphenyl via transition-metal-free ARYNE coupling: a valuable tool in the synthesis of biphenyls, Synlett, 2010, (19), 2953-2955

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1 h, -78 °C

1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; 3 h, -78 °C

1.3 Solvents: Water

1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ; 3 h, -78 °C

1.3 Solvents: Water

Référence

- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement, ACS Catalysis, 2017, 7(7), 4435-4440

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Butyllithium , Cupric chloride Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 12 h, -78 °C → 25 °C

1.2 neutralized

1.2 neutralized

Référence

- Preparation of heterocyclic nitrogen compounds for organic electroluminescent device, China, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Butyllithium , Copper bromide (CuBr2) Solvents: Diethyl ether , Hexane ; -78 °C; 45 min, -78 °C

1.2 Solvents: Nitrobenzene ; 6 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonia Solvents: Water ; 30 min, rt

1.2 Solvents: Nitrobenzene ; 6 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Ammonia Solvents: Water ; 30 min, rt

Référence

- Preparation and characterization of optically pure double-helix oligomeric tetrabenzocyclooctatetraene substances, China, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; < 20 min, -78 °C; 40 min, -78 °C

1.2 < 20 min, -78 °C; 2 h, -78 °C

1.3 Reagents: Cuprous cyanide , Lithium chloride Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.4 Reagents: Quinone ; -78 °C; overnight, -78 °C → rt

1.2 < 20 min, -78 °C; 2 h, -78 °C

1.3 Reagents: Cuprous cyanide , Lithium chloride Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.4 Reagents: Quinone ; -78 °C; overnight, -78 °C → rt

Référence

- Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radical, Organic & Biomolecular Chemistry, 2022, 20(14), 2873-2880

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -75 °C

1.2 Reagents: Cupric chloride ; 12 h, -75 °C → rt

1.2 Reagents: Cupric chloride ; 12 h, -75 °C → rt

Référence

- Preparation of asymmetrically substituted biaryldiphosphines and their use as cocatalysts for transition metal catalyzed enantioselective hydrogenation, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Methanol ; -78 °C → rt

1.2 Reagents: Methanol ; -78 °C → rt

Référence

- Catalytic asymmetric bromine-lithium exchange: a new tool to build axial chirality, Advanced Synthesis & Catalysis, 2010, , 2611-2620

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 45 min, -78 °C; 20 min, -78 °C

1.2 Reagents: Copper bromide (CuBr2) ; 90 min, -78 °C

1.3 Reagents: Nitrobenzene ; overnight, -78 °C → rt

1.2 Reagents: Copper bromide (CuBr2) ; 90 min, -78 °C

1.3 Reagents: Nitrobenzene ; overnight, -78 °C → rt

Référence

- Synthesis and Physical Properties of Strained Doubly Phosphorus-Bridged Biaryls and Viologens, Chemistry - A European Journal, 2017, 23(25), 6029-6033

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

Référence

- Drastic change in racemization barrier upon redox reactions: novel chiral-memory units based on dynamic redox systems, Chemical Communications (Cambridge, 2010, 46(23), 4100-4102

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -75 °C; 2 h, -75 °C

1.2 Reagents: Cupric chloride ; 12 h, 25 °C

1.3 Solvents: Water

1.2 Reagents: Cupric chloride ; 12 h, 25 °C

1.3 Solvents: Water

Référence

- Improved process for preparation of asymmetrically substituted biaryldiphosphines and their use as ligands for transition metal-catalyzed asymmetric hydrogenation, European Patent Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Butyllithium , Copper bromide (CuBr) Solvents: Diethyl ether , Hexane ; rt → -75 °C; 45 min, -75 °C

1.2 Reagents: Nitrobenzene ; 12 h, -75 °C → 25 °C

1.2 Reagents: Nitrobenzene ; 12 h, -75 °C → 25 °C

Référence

- A highly efficient low-temperature modification of the classical Ullmann reaction, Letters in Organic Chemistry, 2006, 3(12), 948-954

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 2 h, -75 °C

1.2 Reagents: Cupric chloride ; 12 h, 25 °C

1.2 Reagents: Cupric chloride ; 12 h, 25 °C

Référence

- Preparation of asymmetrically substituted biaryldiphosphines as ligands for enantioselective hydrogenation, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

Référence

- Synthesis, Structures, and Unique Luminescent Properties of Tridentate CC̃Ñ Cyclometalated Complexes of Iridium, European Journal of Inorganic Chemistry, 2011, 2011(18), 2869-2878

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C

1.2 Reagents: Copper bromide (CuBr)

1.3 Solvents: Nitrobenzene

1.2 Reagents: Copper bromide (CuBr)

1.3 Solvents: Nitrobenzene

Référence

- Chiral bromine-lithium exchange catalyzed by diamines, Tetrahedron: Asymmetry, 2009, 20(9), 1004-1007

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C

1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 2 h, -78 °C

1.3 1 h, -78 °C; -78 °C → rt

1.4 Reagents: Water

1.2 Reagents: Lithium chloride Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 2 h, -78 °C

1.3 1 h, -78 °C; -78 °C → rt

1.4 Reagents: Water

Référence

- Asymmetric Bromine-Lithium Exchange: Application toward the Synthesis of New Biaryl-Diphosphine Ligands, Advanced Synthesis & Catalysis, 2015, 357(13), 2833-2839

2,2',6,6'-Tetrabromo-1,1'-biphenyl Raw materials

2,2',6,6'-Tetrabromo-1,1'-biphenyl Preparation Products

2,2',6,6'-Tetrabromo-1,1'-biphenyl Littérature connexe

-

Jézabel Praz,Julien Graff,Léo Egger,Laure Guénée,Simon Wagschal,E. Peter Kündig,Alexandre Alexakis Chem. Commun. 2015 51 16912

-

2. Electrochiroptical response of a hexaarylethane derivative with a helical π-skeleton: drastic UV–Vis and CD spectral changes upon electrolysis of 4′,5′-dibromodispiro[xanthene-9,9′(9′H,10′H)-phenanthrene-10′,9″-xanthene]Takanori Suzuki,Rie Yamamoto,Hiroki Higuchi,Erika Hirota,Masakazu Ohkita,Takashi Tsuji J. Chem. Soc. Perkin Trans. 2 2002 1937

-

3. Synthesis of biphenylenes and tetraphenylenes using copper-catalyzed coupling of arylzinc intermediatesS. M. Humayun Kabir,Masashi Hasegawa,Yoshiyuki Kuwatani,Masato Yoshida,Haruo Matsuyama,Masahiko Iyoda J. Chem. Soc. Perkin Trans. 1 2001 159

-

Chao Wang,Zhenfeng Xi Chem. Commun. 2007 5119

97038-96-5 (2,2',6,6'-Tetrabromo-1,1'-biphenyl) Produits connexes

- 1243369-80-3(3-Cyclopropoxy-4-methyl-benzaldehyde)

- 2228416-15-5(1,1-difluoro-2-(1-phenylcyclopentyl)propan-2-amine)

- 21816-82-0(N-benzyl-1,3-benzothiazol-2-amine)

- 1428114-11-7(N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide)

- 721902-64-3({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1361750-22-2(3-Amino-2-(3,5-dichlorophenyl)pyridine-5-acetonitrile)

- 1379344-86-1(Benzene, 1-azido-3,5-diiodo-)

- 20766-31-8(4-(3-methoxyphenyl)but-3-en-2-one)

- 1273959-75-3(4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine)

- 57312-78-4(2-(aminomethyl)butan-1-amine)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:97038-96-5)1,3-dibromo-2-(2,6-dibromophenyl)benzene

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête